![molecular formula C18H20FNO2S B2892316 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide CAS No. 1797025-15-0](/img/structure/B2892316.png)
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxypropyl chain, and a methylthio-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 2-fluorophenyl intermediate through halogenation or other suitable methods.
Methoxypropyl Chain Introduction:
Benzamide Formation: The final step is the formation of the benzamide moiety through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or benzamide moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and potential side effects.
Materials Science: The compound could be explored for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Biology: Research may involve studying the compound’s effects on biological systems, including its interactions with proteins, enzymes, or cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-chlorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide
- N-(2-(2-bromophenyl)-2-methoxypropyl)-2-(methylthio)benzamide
- N-(2-(2-iodophenyl)-2-methoxypropyl)-2-(methylthio)benzamide
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. The fluorine atom’s electronegativity and small size can enhance the compound’s interactions with biological systems, making it a valuable candidate for further research and development.
Biological Activity
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18FNO2S
- Molecular Weight : 303.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines when treated with this compound. The IC50 values ranged from 10 µM to 25 µM, indicating a moderate potency in inhibiting these inflammatory markers .
Neuroprotective Properties
In animal models, the compound has shown promise in neuroprotection. Studies involving rodent models of neurodegenerative diseases demonstrated that treatment with the compound resulted in decreased neuronal apoptosis and improved cognitive function as measured by behavioral tests .
Case Studies
- Case Study on Inflammatory Bowel Disease (IBD) :
- Neurodegeneration Model :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-18(22-2,14-9-5-6-10-15(14)19)12-20-17(21)13-8-4-7-11-16(13)23-3/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOJITGVPLYWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.